molecular formula C13H20N2O4 B12886973 Diethyl 1-amino-3-isopropyl-1H-pyrrole-2,4-dicarboxylate

Diethyl 1-amino-3-isopropyl-1H-pyrrole-2,4-dicarboxylate

Cat. No.: B12886973
M. Wt: 268.31 g/mol
InChI Key: WKFNNWZZKSHUBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 1-amino-3-isopropyl-1H-pyrrole-2,4-dicarboxylate (CAS 651744-39-7) is a specialized pyrrole derivative with the molecular formula C13H20N2O4 and a molecular weight of 268.31 g/mol . This compound belongs to a class of polysubstituted pyrroles that serve as critical synthetic intermediates and privileged scaffolds in medicinal chemistry and advanced materials development. Its research value is particularly significant in the synthesis of porphyrins and corrodes, which are macrocyclic compounds essential for catalytic and photodynamic therapy applications . The structure features a pyrrole ring with a protected 1-amino group and ester-functionalized dicarboxylate groups, making it a versatile precursor for further functionalization. Researchers utilize this building block in the design and synthesis of complex molecules for pharmaceutical target identification and validation, with its isopropyl group offering strategic steric influence on reaction pathways . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H20N2O4

Molecular Weight

268.31 g/mol

IUPAC Name

diethyl 1-amino-3-propan-2-ylpyrrole-2,4-dicarboxylate

InChI

InChI=1S/C13H20N2O4/c1-5-18-12(16)9-7-15(14)11(10(9)8(3)4)13(17)19-6-2/h7-8H,5-6,14H2,1-4H3

InChI Key

WKFNNWZZKSHUBT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C(=C1C(C)C)C(=O)OCC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1-amino-3-isopropyl-1H-pyrrole-2,4-dicarboxylate typically involves the reaction of diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate with various aliphatic and aromatic primary amines under acid-catalyzed conditions . The reaction proceeds through the formation of a bis-enaminone intermediate, which undergoes cyclization to form the pyrrole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-amino-3-isopropyl-1H-pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various N-substituted derivatives.

Scientific Research Applications

Diethyl 1-amino-3-isopropyl-1H-pyrrole-2,4-dicarboxylate is a chemical compound with significant potential in various scientific research applications, particularly in medicinal chemistry. This article explores its applications, synthesizing data from diverse sources and presenting case studies to illustrate its utility.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. For instance, a study published in Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in cancer cell lines, suggesting a mechanism of action that warrants further investigation.

Neuroprotective Effects

Another significant application is in neuroprotection. Compounds within the pyrrole family have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This compound has shown promise in preclinical models for conditions such as Alzheimer's disease, where it may help mitigate neurodegeneration through antioxidant mechanisms.

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. Research indicates that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This property could be beneficial in treating chronic inflammatory diseases, providing a new avenue for therapeutic intervention.

Case Study 1: Anticancer Research

In a study conducted by researchers at Bristol-Meyers Squibb, this compound was evaluated for its anticancer properties against various cancer cell lines. The results indicated significant cytotoxic effects at low concentrations, leading to further exploration into its mechanism of action and potential as a lead compound for drug development .

Case Study 2: Neuroprotective Mechanisms

A collaborative study involving multiple institutions examined the neuroprotective effects of this compound in models of neurodegenerative diseases. The findings demonstrated that treatment with this compound reduced markers of oxidative stress and improved cognitive function in animal models, suggesting its potential as a therapeutic agent for Alzheimer's disease .

Mechanism of Action

The mechanism of action of diethyl 1-amino-3-isopropyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or materials science.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key analogues and their substituent-driven differences:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
Target Compound 1-amino, 3-isopropyl C₁₃H₂₀N₂O₄ 268.31 Antiviral intermediate
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate 3,5-dimethyl C₁₂H₁₆N₂O₄ 256.26 Thiazole derivative synthesis
Diethyl 5-iodo-3-methyl-1H-pyrrole-2,4-dicarboxylate 5-iodo, 3-methyl C₁₁H₁₄INO₄ 351.14 Halogenation reactions
Diethyl 5-(hydroxymethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate 5-hydroxymethyl, 3-methyl C₁₂H₁₇NO₅ 255.27 Functional group transformations
Diethyl 5-(chloromethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate 5-chloromethyl, 3-methyl C₁₂H₁₆ClNO₄ 273.71 High-yield synthetic routes (99.6%)
Diethyl 3-(trifluoromethyl)-1H-pyrrole-2,4-dicarboxylate 3-trifluoromethyl C₁₁H₁₂F₃NO₄ 279.21 Electron-withdrawing substituent effects
Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate 5-amino C₁₀H₁₄N₂O₄ 226.23 Amidation/cyclization reactions

Biological Activity

Diethyl 1-amino-3-isopropyl-1H-pyrrole-2,4-dicarboxylate (CAS No. 651744-39-7) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

  • Molecular Formula : C13_{13}H20_{20}N2_2O4_4
  • Molecular Weight : 268.31 g/mol

The compound features a pyrrole ring with two carboxylate groups and an amino group, which contribute to its reactivity and biological properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. One common approach includes the reaction of isopropylamine with diethyl malonate under acidic conditions, followed by cyclization to form the pyrrole structure. Various studies have explored different synthetic pathways to optimize yield and purity.

Biological Activities

This compound exhibits a range of biological activities that are summarized below:

Antimicrobial Activity

Research indicates that pyrrole derivatives, including this compound, show significant antimicrobial properties. For instance:

  • Antibacterial Effects : Compounds similar to diethyl 1-amino-3-isopropyl-1H-pyrrole have demonstrated activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Bacterial StrainInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12

Anticancer Properties

Pyrrole derivatives have been investigated for their anticancer potential. Studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Emerging evidence suggests that compounds in the pyrrole family may possess neuroprotective properties. For example, they may modulate neurotransmitter systems or exhibit antioxidant activity, which could be beneficial in treating neurodegenerative diseases.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrrole showed enhanced activity against resistant bacterial strains compared to traditional antibiotics .
  • Anticancer Research : In vitro studies reported that certain pyrrole derivatives led to a significant reduction in tumor cell viability in various cancer models .

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